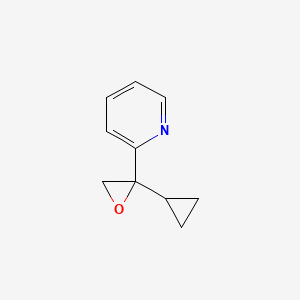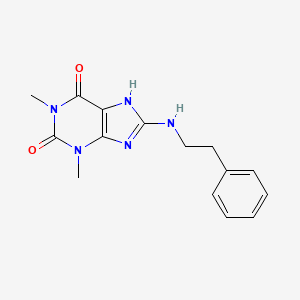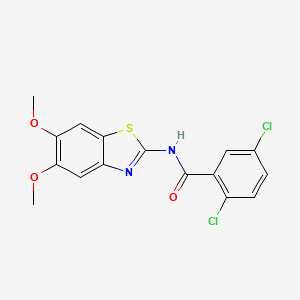![molecular formula C11H12N4S B2893256 4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine CAS No. 2320505-68-6](/img/structure/B2893256.png)
4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine” is a compound that has been studied for its potential as a kinase inhibitor . It is related to the 2-amino-pyrido[3,4-d]pyrimidine core, which addresses key pharmacophoric elements of the kinase ATP pocket . This compound is a part of a series of potent JmjC histone N-methyl lysine demethylase (KDM) inhibitors .
Synthesis Analysis
The synthesis of this compound involves the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation . This process is guided by structure-based design .Chemical Reactions Analysis
This compound is part of a series of potent JmjC histone N-methyl lysine demethylase (KDM) inhibitors . It binds to Fe(II) in the active site . The substitution from C4 of the pyrazole moiety allows access to the histone peptide substrate binding site .Aplicaciones Científicas De Investigación
Cancer Treatment: CDK2 Inhibition
4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine: derivatives have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a critical protein involved in cell cycle regulation . CDK2 inhibitors are considered promising for cancer therapy as they can halt the proliferation of tumor cells. The compounds have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer), with IC50 values demonstrating potent anti-proliferative effects .
Antitumor Activity: Enzymatic Inhibition
These derivatives also exhibit antitumor activity by inhibiting other enzymes crucial for cancer cell survival. For instance, they have been shown to induce apoptosis and alter cell cycle progression within cancer cells . This dual activity against cell lines and CDK2 makes them valuable for further clinical research and potential therapeutic applications.
Pharmacological Applications: Multi-Targeted Kinase Inhibition
The pyridopyrimidine moiety, which is part of the chemical structure of these compounds, is known for its role in multi-targeted kinase inhibition . Kinases are enzymes that play a significant role in signaling pathways that regulate cell functions such as growth, movement, and death. Inhibiting multiple kinases can lead to a comprehensive therapeutic effect, particularly in complex diseases like cancer.
Biotechnological Applications: Histone Modification
In biotechnology, these compounds have potential applications in modifying histones, which are proteins that help package DNA in the nucleus . Histone modification is a key area of study in epigenetics, as it can influence gene expression without altering the DNA sequence. This has implications for understanding and treating a variety of diseases, including cancer.
Clinical Research: Drug Development
The unique structure of these compounds makes them suitable candidates for drug development, especially in the realm of oncology . Their ability to permeate cells effectively and target specific enzymes involved in cancer progression is of particular interest in clinical research for developing new cancer therapies.
Therapeutic Potential: Diverse Disease Targets
The therapeutic potential of these derivatives extends beyond cancer treatment. They have been associated with a variety of medicinal applications, including antimicrobial, antidiabetic, anti-Alzheimer’s disease, anti-inflammatory, and antioxidant applications . This broad spectrum of activity highlights their relevance in multiple areas of medical research and drug discovery.
Mecanismo De Acción
Target of Action
The primary targets of 4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine are protein kinases . These enzymes play a crucial role in controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine interacts with its targets by inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth and metabolism .
Biochemical Pathways
The compound affects the protein kinase pathways, which are responsible for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . The inhibition of these pathways can lead to a decrease in cell growth and proliferation, particularly in cancer cells .
Pharmacokinetics
Similar pyrimidine derivatives have been shown to exhibit good cellular permeability , which could impact the bioavailability of the compound.
Result of Action
The inhibition of protein kinases by 4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine can lead to a decrease in cell growth and proliferation . This is particularly relevant in the context of cancer cells, where uncontrolled cell growth is a key characteristic .
Direcciones Futuras
Propiedades
IUPAC Name |
4-pyrido[3,4-d]pyrimidin-4-ylthiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4S/c1-2-12-7-10-9(1)11(14-8-13-10)15-3-5-16-6-4-15/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFZABKFVLLEAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=NC3=C2C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl ((8-oxa-2-azaspiro[4.5]decan-4-yl)methyl)carbamate](/img/structure/B2893177.png)
![1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrrole-2-carboxamide](/img/structure/B2893178.png)
![6-(2-Methoxyphenyl)-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2893181.png)
![N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2893182.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methylbenzamide](/img/structure/B2893183.png)





